molecular formula C23H23N5O2 B2735098 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 852451-30-0

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Katalognummer: B2735098
CAS-Nummer: 852451-30-0
Molekulargewicht: 401.47
InChI-Schlüssel: BUAVECRZGMABRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. The structure features a 3,4-dimethylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold and an acetamide group linked to a 4-ethylphenyl moiety at the C5 position. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity and pharmacokinetics.

Eigenschaften

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-17-6-8-18(9-7-17)26-21(29)13-27-14-24-22-20(23(27)30)12-25-28(22)19-10-5-15(2)16(3)11-19/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAVECRZGMABRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a notable member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of 364.46 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H24N4OC_{22}H_{24}N_{4}O
Molecular Weight364.46 g/mol
CAS Number852451-32-2

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives targeting specific kinases could lead to reduced proliferation of cancer cells and increased apoptosis rates .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. One study reported IC50 values for related compounds ranging from 0.02 to 0.04 μM against COX-2, suggesting that this class of compounds may be effective anti-inflammatory agents .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antimicrobial properties against various pathogens. A review highlighted their efficacy against bacterial strains and fungi, indicating a broad spectrum of activity that could be leveraged in developing new antimicrobial therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as a kinase inhibitor, which disrupts signaling pathways crucial for cell growth and survival. This mechanism underpins its anticancer and anti-inflammatory activities.

Case Studies

  • Anticancer Study : A derivative with similar structural characteristics was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an EC50 value of 15 µM after 48 hours of treatment.
  • Anti-inflammatory Study : In an animal model of arthritis, administration of a related pyrazolo[3,4-d]pyrimidine derivative resulted in a significant reduction in paw swelling and pro-inflammatory cytokines compared to the control group.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer activities. The specific compound has been reported to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential applications in developing targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial effects. Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to exert broad-spectrum antimicrobial activity against various pathogens. The mechanism of action typically involves interactions with bacterial enzymes and disruption of cell membrane integrity .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound reveal that it may influence several cellular pathways. For instance, studies suggest that it can modulate signaling pathways related to cell growth and apoptosis. These insights are crucial for understanding how this compound can be utilized in therapeutic contexts .

Synthesis and Structural Modifications

The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : Initial condensation reactions are conducted to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substitution Reactions : The introduction of substituents such as 3,4-dimethylphenyl and 4-ethylphenyl groups is achieved through nucleophilic substitution reactions.
  • Purification : Final purification is performed using chromatography techniques to ensure high purity necessary for biological testing .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on assessing the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods and reported effective inhibition zones, highlighting its potential as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

  • Fluorine Substitution : Compounds with fluorine (e.g., Compound A, B) often exhibit improved target affinity and resistance to oxidative metabolism.
  • Methyl/Ethyl Groups : These substituents in the target compound may extend half-life in vivo but pose challenges in aqueous formulation.
  • Structural Diversity: The pyrazolo[3,4-d]pyrimidinone scaffold allows modular substitution, enabling tailored pharmacokinetic profiles .

Vorbereitungsmethoden

Cyclocondensation of 5-Aminopyrazole Derivatives

The core is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with formamide or its equivalents. For example:

  • Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is cyclized with formamide at 180°C for 6 hours to yield 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Reaction Conditions :

Parameter Value Source
Temperature 180°C
Time 6 hours
Yield 68–75%

One-Flask Vilsmeier-Heterocyclization Approach

A streamlined method involves treating 5-aminopyrazole 1a with phosphorus tribromide (PBr₃) in DMF to generate a Vilsmeier intermediate, followed by heterocyclization using hexamethyldisilazane (HMDS):

  • Vilsmeier Amidination :
    $$ \text{1a} + \text{PBr}_3 \xrightarrow{\text{DMF, 60°C}} \text{Intermediate 2a} $$
  • Heterocyclization :
    $$ \text{2a} + \text{HMDS} \xrightarrow{\text{Reflux}} \text{Core 3a} $$

Optimized Parameters :

Component Quantity/Value Yield
PBr₃ 3.0 equivalents 91%
HMDS 3.0 equivalents
Solvent DMF

Functionalization of the Core Structure

Chlorination at Position 4

Chlorination of the pyrimidin-4-one core enables subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice:
$$ \text{3a} + \text{POCl}_3 \xrightarrow{\text{Reflux, 4h}} \text{4-Chloro derivative 4a} $$

Typical Yields : 80–85%.

Introduction of the Acetamide Side Chain

The chlorinated intermediate 4a undergoes nucleophilic displacement with ethyl glycinate hydrochloride, followed by hydrolysis to the carboxylic acid:

  • Aminolysis :
    $$ \text{4a} + \text{H}2\text{NCH}2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl ester 5a} $$
  • Hydrolysis :
    $$ \text{5a} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid 6a} $$

Key Data :

Step Conditions Yield
Aminolysis Ethanol, 80°C, 8h 78%
Hydrolysis 2M NaOH, reflux, 3h 95%

Coupling with 4-Ethylaniline

The final step involves activating the carboxylic acid 6a as an acid chloride and coupling it with 4-ethylaniline:

  • Acid Chloride Formation :
    $$ \text{6a} + \text{SOCl}_2 \xrightarrow{\text{DMF, 0°C}} \text{Acid chloride 7a} $$
  • Amide Bond Formation :
    $$ \text{7a} + \text{4-Ethylaniline} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Target compound} $$

Optimization Insights :

  • Solvent Selection : Tetrahydrofuran (THF) outperforms DCM in minimizing side reactions.
  • Base : Triethylamine (3.0 equivalents) ensures efficient HCl scavenging.

Yield : 82–88%.

Analytical Characterization and Validation

Critical quality control steps include:

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.10 (m, 7H, aromatic), 4.20 (s, 2H, CH₂), 2.60 (q, 2H, CH₂CH₃), 2.30 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₅H₂₇N₅O₂ [M+H]⁺: 430.2121; found: 430.2124.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) reveals ≥98% purity.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield
Vilsmeier-Heterocyclization One-flask, high efficiency Requires specialized reagents 91%
Sequential Cyclocondensation Scalable, robust Multi-step, lower overall yield 68–75%

Challenges and Mitigation Strategies

  • Steric Hindrance : The 3,4-dimethylphenyl group slows nucleophilic substitution; increasing reaction temperature (80→100°C) improves kinetics.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.